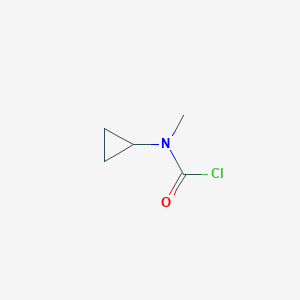

Cyclopropyl(methyl)carbamic chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Overview of Cyclopropane Derivatives

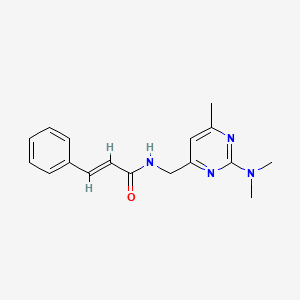

Cyclopropyl(methyl)carbamic chloride is closely related to a class of compounds that incorporate a cyclopropane ring, a three-membered carbon ring structure. These compounds are notable for their unique chemical reactivity due to the ring strain in cyclopropane, which makes them valuable in various scientific and industrial applications. Although direct information on this compound is limited, insights can be gained by exploring the broader field of cyclopropane derivatives and related compounds.

Oxyfunctionalization of Cyclopropane Derivatives

The oxyfunctionalization of cyclopropane derivatives is a critical area of research, focusing on the oxidation of the methylene group adjacent to the cyclopropane. This process is a direct pathway to carbonylcyclopropanes, eliminating unnecessary synthetic stages and adhering to principles of atom economy. The oxidation can employ powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems. These methods are vital for synthesizing cyclopropylketones, which are increasingly used in synthetic organic chemistry due to their significant potential in drug development and other applications (Sedenkova, K. N., et al., 2018).

[2+1]-Type Cyclopropanation Reactions

Cyclopropanation reactions, specifically [2+1]-type cycloadditions involving carbenoids, are foundational in creating cyclopropane structures. These reactions enable the production of cyclopropanes from precursors through mechanisms like Michael-induced ring closure and the Simmons–Smith reaction. The diverse reactivity and potential for asymmetric synthesis make cyclopropanation a critical tool in developing new compounds and materials (Kamimura, A., 2014).

Cyclodextrins and Inclusion Complex Formation

While not directly related to cyclopropane, the study of cyclodextrins offers valuable insights into the manipulation of molecular structures for creating inclusion complexes. Cyclodextrins, cyclic oligosaccharides, can encapsulate other molecules, significantly modifying their properties. This capability has wide-ranging applications in drug delivery, food science, and environmental protection. Understanding cyclodextrins and their complexation behavior can inspire approaches to manipulate this compound and similar compounds for specific scientific applications (Valle, E. D., 2004).

作用機序

Target of Action

It is widely used as an intermediate in the synthesis of carbamate insecticides , suggesting that its targets could be similar to those of carbamate insecticides, which typically inhibit acetylcholinesterase.

Mode of Action

Given its use in the synthesis of carbamate insecticides , it may share a similar mode of action, which involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.

Biochemical Pathways

Carbamate insecticides, which n-cyclopropyl-n-methylcarbamoyl chloride is used to synthesize , typically affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system.

Result of Action

As an intermediate in the synthesis of carbamate insecticides , it may contribute to the overall effect of these insecticides, which is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase.

特性

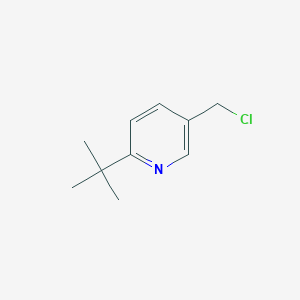

IUPAC Name |

N-cyclopropyl-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSGUMIQVUMQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-16-1 |

Source

|

| Record name | N-cyclopropyl-N-methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)